1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring:
Cyclopropane Formation: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Coupling Reaction: The final step involves coupling the trifluoromethyl-pyrazole with the cyclopropane carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or THF (tetrahydrofuran).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals, where the trifluoromethyl group can improve the efficacy and environmental stability of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity.
Comparison with Similar Compounds
1-(Trifluoromethyl)pyrazole: Lacks the cyclopropane carboxylic acid moiety but shares the trifluoromethyl-pyrazole core.
Cyclopropane carboxylic acid: Lacks the trifluoromethyl-pyrazole group but shares the cyclopropane carboxylic acid structure.
Trifluoromethylcyclopropane: Contains the trifluoromethyl and cyclopropane groups but lacks the pyrazole ring.
Uniqueness: 1-[1-(Trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl-pyrazole and cyclopropane carboxylic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2763780-83-0 |
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Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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